molecular formula C25H48O6 B13755436 2,3-bis(2-hydroxyethoxy)propyl (Z)-octadec-9-enoate CAS No. 51192-09-7

2,3-bis(2-hydroxyethoxy)propyl (Z)-octadec-9-enoate

Cat. No.: B13755436
CAS No.: 51192-09-7
M. Wt: 444.6 g/mol
InChI Key: VVEAPYVNAFNECM-KTKRTIGZSA-N
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Description

Tagat O, also known as PEG-220 Glyceryl Oleate, is a non-ionic surfactant and emulsifier derived from natural raw materials. It is widely used in various industrial and personal care applications due to its excellent emulsifying and stabilizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tagat O is synthesized through the ethoxylation of glyceryl oleate. The process involves the reaction of glyceryl oleate with ethylene oxide under controlled conditions to achieve the desired degree of ethoxylation. The reaction is typically carried out in the presence of a catalyst at elevated temperatures and pressures.

Industrial Production Methods: In industrial settings, the production of Tagat O involves large-scale ethoxylation reactors where glyceryl oleate and ethylene oxide are continuously fed into the reactor. The reaction mixture is then subjected to purification processes to remove any unreacted materials and by-products, resulting in a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Tagat O primarily undergoes reactions typical of non-ionic surfactants, including:

    Oxidation: Tagat O can undergo mild oxidation reactions, especially when exposed to strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Tagat O can participate in substitution reactions where the ethoxylated groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Various alkylating agents in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered emulsifying properties.

    Reduction: Reduced forms with potential changes in solubility and stability.

    Substitution: Derivatives with new functional groups enhancing specific properties.

Scientific Research Applications

Tagat O finds extensive use in scientific research across multiple fields:

    Chemistry: Used as an emulsifier and solubilizer in various chemical formulations.

    Biology: Employed in the preparation of biological samples and as a component in cell culture media.

    Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.

    Industry: Widely used in personal care products, such as shampoos and lotions, due to its mildness and effectiveness as an emulsifier.

Mechanism of Action

Tagat O exerts its effects primarily through its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and lipophilic substances, allowing for the formation of stable oil-in-water emulsions. The molecular targets include the interfaces between oil and water phases, where Tagat O aligns itself to reduce interfacial tension and prevent phase separation.

Comparison with Similar Compounds

    PEG-220 Glyceryl Laurate: Another non-ionic surfactant with similar emulsifying properties but derived from lauric acid.

    PEG-240 Hydrogenated Castor Oil: A non-ionic surfactant with higher ethoxylation levels, providing different solubility and emulsifying characteristics.

    PEG-230 Glyceryl Stearate: Similar in function but derived from stearic acid, offering different melting points and stability profiles.

Uniqueness of Tagat O: Tagat O stands out due to its balance of hydrophilic and lipophilic properties, making it highly effective in forming stable emulsions. Its derivation from oleic acid provides it with unique solubility and mildness, making it suitable for sensitive applications in personal care and pharmaceuticals.

Properties

CAS No.

51192-09-7

Molecular Formula

C25H48O6

Molecular Weight

444.6 g/mol

IUPAC Name

2,3-bis(2-hydroxyethoxy)propyl (Z)-octadec-9-enoate

InChI

InChI=1S/C25H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(28)31-23-24(30-21-19-27)22-29-20-18-26/h9-10,24,26-27H,2-8,11-23H2,1H3/b10-9-

InChI Key

VVEAPYVNAFNECM-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCCO)OCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCCO)OCCO

Related CAS

51192-09-7

Origin of Product

United States

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